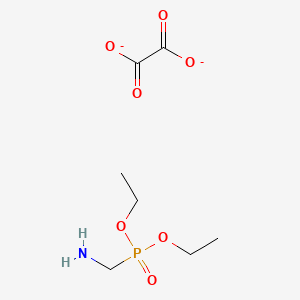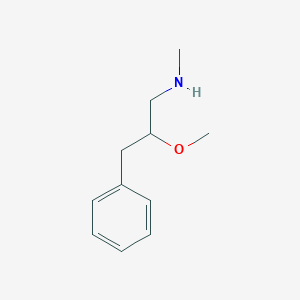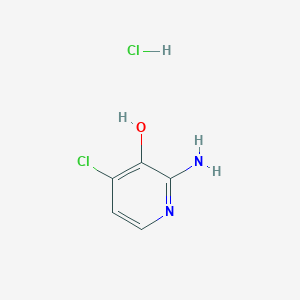
3-amino-2-(2-amino-1,3-thiazol-4-yl)but-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-amino-2-(2-amino-1,3-tiazol-4-il)but-2-enonitrilo es un compuesto orgánico con la fórmula molecular C7H8N4S y un peso molecular de 180,23 g/mol . Este compuesto presenta un anillo de tiazol, que es un anillo de cinco miembros que contiene átomos de azufre y nitrógeno. La presencia de grupos amino y un grupo nitrilo lo convierte en un compuesto versátil en diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-amino-2-(2-amino-1,3-tiazol-4-il)but-2-enonitrilo típicamente involucra la reacción de derivados de tiazol apropiados con compuestos que contienen nitrilos bajo condiciones controladas. Un método común implica la condensación de 2-amino-1,3-tiazol con acrilonitrilo en presencia de una base, como el hidróxido de sodio, para formar el producto deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-amino-2-(2-amino-1,3-tiazol-4-il)but-2-enonitrilo experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo nitrilo en un grupo amino.
Sustitución: Los grupos amino pueden participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Se pueden usar nucleófilos como haluros o alcóxidos en condiciones básicas.
Principales productos formados
Oxidación: Formación de óxidos o derivados hidroxilados.
Reducción: Formación de aminas primarias.
Sustitución: Formación de derivados de tiazol sustituidos.
Aplicaciones Científicas De Investigación
El 3-amino-2-(2-amino-1,3-tiazol-4-il)but-2-enonitrilo tiene diversas aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas en el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales
Mecanismo De Acción
El mecanismo de acción del 3-amino-2-(2-amino-1,3-tiazol-4-il)but-2-enonitrilo implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Por ejemplo, puede inhibir ciertas enzimas involucradas en la síntesis de la pared celular bacteriana, lo que lleva a efectos antimicrobianos .
Comparación Con Compuestos Similares
Compuestos similares
2-amino-1,3-tiazol: Un derivado de tiazol más simple con reactividad similar.
Ácido 3-amino-2-(2-amino-1,3-tiazol-4-il)propanoico: Un compuesto estructuralmente relacionado con un grupo carboxilo adicional.
Unicidad
El 3-amino-2-(2-amino-1,3-tiazol-4-il)but-2-enonitrilo es único debido a su combinación de grupos amino y nitrilo, que confieren reactividad distinta y posibles actividades biológicas. Su capacidad para participar en diversas reacciones químicas lo convierte en un compuesto valioso en varios campos de investigación .
Propiedades
Fórmula molecular |
C7H8N4S |
|---|---|
Peso molecular |
180.23 g/mol |
Nombre IUPAC |
3-amino-2-(2-amino-1,3-thiazol-4-yl)but-2-enenitrile |
InChI |
InChI=1S/C7H8N4S/c1-4(9)5(2-8)6-3-12-7(10)11-6/h3H,9H2,1H3,(H2,10,11) |
Clave InChI |
NGTNUCOMPUMJKP-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C#N)C1=CSC(=N1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(dimethylamino)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11820984.png)





![[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-trimethylazanium](/img/structure/B11821017.png)


![N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B11821044.png)

